Non-Competitive IMPDH Inhibition
5-Bromo-n-isobutylpyridine-3-sulfonamide exhibits potent, non-competitive inhibition of Bacillus anthracis IMPDH with a Kᵢ value of 2.30 nM [1]. This represents a >4-fold improvement in potency compared to its inhibitory activity against Cryptosporidium IMPDH (Kᵢ = 12 nM) in the same dataset [1], demonstrating species-dependent differential activity that may inform target selection and hit-to-lead optimization strategies.
| Evidence Dimension | Enzyme inhibition potency (Kᵢ) |
|---|---|
| Target Compound Data | Kᵢ = 2.30 nM against B. anthracis IMPDH; Kᵢ = 12 nM against C. parvum IMPDH |
| Comparator Or Baseline | Target compound itself against different orthologs (B. anthracis IMPDH vs. C. parvum IMPDH) |
| Quantified Difference | 5.2-fold higher potency against B. anthracis IMPDH (2.30 nM) relative to C. parvum IMPDH (12 nM) |
| Conditions | Non-competitive inhibition, preincubation for 10 min before NAD+ substrate addition, measured by spectrophotometry |
Why This Matters
The nanomolar potency and non-competitive inhibition mechanism differentiate this compound from typical competitive IMPDH inhibitors, offering a distinct mode of action for antibacterial drug discovery programs targeting purine nucleotide biosynthesis.
- [1] BindingDB. BDBM50100958 (CHEMBL3329562). Affinity Data: Ki = 2.30 nM for Bacillus anthracis IMPDH. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?fil=ki&monomerid=50100958 (accessed Apr 23, 2026). View Source
